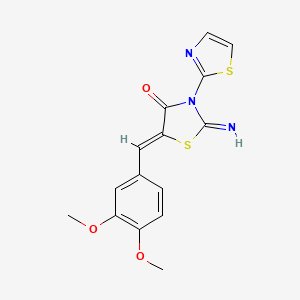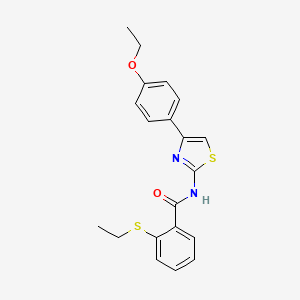
N-(4-(4-乙氧基苯基)噻唑-2-基)-2-(乙硫基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide, also known as ETTB, is a chemical compound that has gained significant attention in the scientific research community. ETTB is a thiazole-containing compound that has been studied for its potential therapeutic applications in various diseases.
科学研究应用
抗癌活性
一系列与 N-(4-(4-乙氧基苯基)噻唑-2-基)-2-(乙硫基)苯甲酰胺结构相关的化合物,例如 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,已被合成并评估其抗癌活性。这些化合物对几种癌细胞系表现出中等至极好的抗癌活性,包括 MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和 A2780(卵巢癌),一些衍生物显示出比参考药物依托泊苷更高的抗癌活性(Ravinaik 等,2021)。
抗过敏剂
与所讨论化合物在结构上类似的 N-(4-取代-噻唑基)草酰胺酸衍生物被合成并评估了其在大鼠 PCA 模型中的抗过敏功效。这些化合物表现出显着的效力,在有效性和效力方面优于标准抗过敏剂二钠色甘酸钠,表明它们是进一步药理学评估的有希望的候选药物(Hargrave 等,1983)。
抗菌活性
一系列 2-苯基氨基-噻唑衍生物,其结构与 N-(4-(4-乙氧基苯基)噻唑-2-基)-2-(乙硫基)苯甲酰胺相关,被合成并测试了其抗菌活性。这些衍生物显示出有效的抗菌活性,特别是对革兰氏阳性菌株,并且被发现比一些参考药物更有效,突出了它们作为抗菌剂的潜力(Bikobo 等,2017)。
染料敏化太阳能电池的荧光团
具有噻唑部分的化合物,类似于 N-(4-(4-乙氧基苯基)噻唑-2-基)-2-(乙硫基)苯甲酰胺,已被用作染料敏化太阳能电池中荧光团合成的构件。这些合成的荧光团在可见光谱中表现出宽泛的荧光,表明它们在太阳能转换和有机电子应用中的潜在用途(Witalewska 等,2019)。
硬脂酰辅酶 A 去饱和酶-1 的抑制剂
对与 N-(4-(4-乙氧基苯基)噻唑-2-基)-2-(乙硫基)苯甲酰胺相关的化合物的进一步研究导致了强效硬脂酰辅酶 A 去饱和酶-1 (SCD-1) 抑制剂的鉴定,SCD-1 是脂肪酸代谢中的关键酶。这些抑制剂,包括具有亚纳摩尔 IC50 值的衍生物,在动物模型中显示出血浆去饱和指数呈剂量依赖性下降,表明它们在代谢紊乱中的潜在治疗应用(Uto 等,2009)。
属性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-24-15-11-9-14(10-12-15)17-13-26-20(21-17)22-19(23)16-7-5-6-8-18(16)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUXMPAVBCLPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2686635.png)
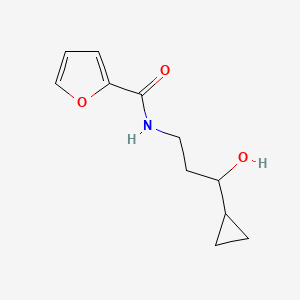
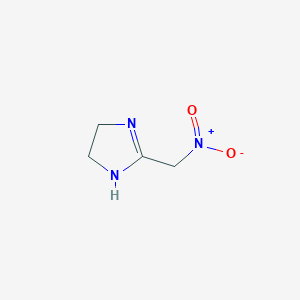
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2686640.png)
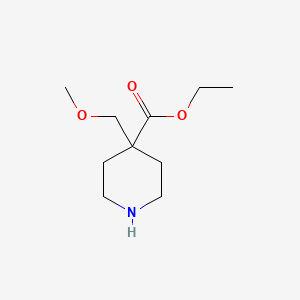
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2686642.png)
![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2686643.png)
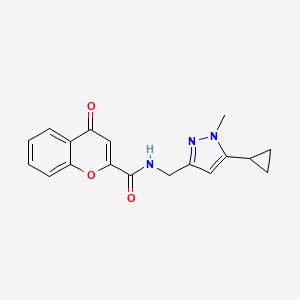
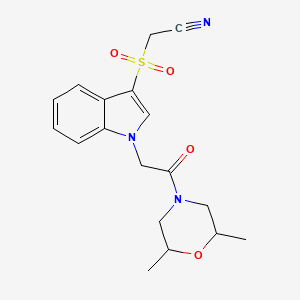
![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2686648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2686649.png)
![3-Amino-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B2686650.png)

